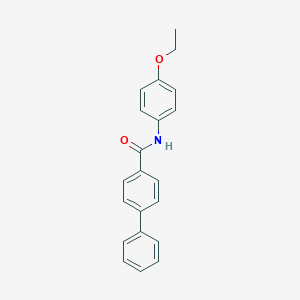

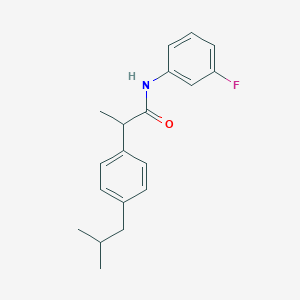

N-(4-ethoxyphenyl)-4-biphenylcarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-4-biphenylcarboxamide, also known as OEA (oleoylethanolamide), is a naturally occurring lipid molecule that has been found to play a significant role in regulating appetite, metabolism, and energy balance in mammals. OEA is produced in the small intestine and is released into the bloodstream in response to the ingestion of dietary fat. It acts as a satiety signal, reducing food intake and promoting weight loss.

Mecanismo De Acción

N-(4-ethoxyphenyl)-4-biphenylcarboxamide acts on a specific receptor known as PPAR-alpha, which is found in the liver, adipose tissue, and other organs involved in metabolism. When N-(4-ethoxyphenyl)-4-biphenylcarboxamide binds to PPAR-alpha, it activates a cascade of biochemical pathways that lead to the suppression of appetite, the promotion of fat burning, and the inhibition of fat storage.

Biochemical and Physiological Effects

In addition to its effects on metabolism and appetite, N-(4-ethoxyphenyl)-4-biphenylcarboxamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of pain perception, the regulation of blood pressure, and the improvement of cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-ethoxyphenyl)-4-biphenylcarboxamide in laboratory experiments is that it is a naturally occurring molecule that is produced in the body, making it relatively safe and well-tolerated. However, N-(4-ethoxyphenyl)-4-biphenylcarboxamide is also subject to rapid degradation in the body, which can make it difficult to study its effects over a prolonged period of time.

Direcciones Futuras

There are a number of potential future directions for research on N-(4-ethoxyphenyl)-4-biphenylcarboxamide. One area of interest is the development of N-(4-ethoxyphenyl)-4-biphenylcarboxamide analogs that are more stable and longer-lasting than the natural molecule. Another area of interest is the investigation of the potential therapeutic applications of N-(4-ethoxyphenyl)-4-biphenylcarboxamide in human subjects, particularly in the treatment of obesity and related metabolic disorders. Finally, research is needed to better understand the mechanisms by which N-(4-ethoxyphenyl)-4-biphenylcarboxamide exerts its effects on metabolism and other physiological processes.

Métodos De Síntesis

N-(4-ethoxyphenyl)-4-biphenylcarboxamide can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of ethyl 4-biphenylcarboxylate with 4-aminophenethyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to yield N-(4-ethoxyphenyl)-4-biphenylcarboxamide.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-4-biphenylcarboxamide has been the subject of extensive scientific research in recent years due to its potential therapeutic applications. Studies have shown that N-(4-ethoxyphenyl)-4-biphenylcarboxamide can reduce food intake, body weight, and adiposity in animal models, making it a promising candidate for the treatment of obesity and related metabolic disorders. N-(4-ethoxyphenyl)-4-biphenylcarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

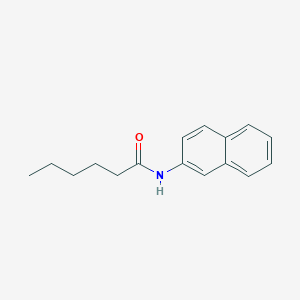

Fórmula molecular |

C21H19NO2 |

|---|---|

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

N-(4-ethoxyphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23) |

Clave InChI |

RCZRKPFJSQUESV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

SMILES canónico |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)

![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)